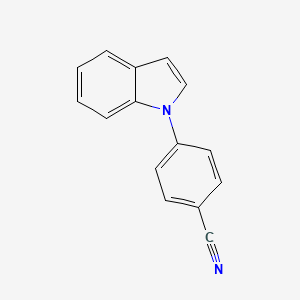

4-(1H-Indol-1-YL)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1H-Indol-1-YL)benzonitrile is a useful research compound. Its molecular formula is C15H10N2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

One of the most significant applications of 4-(1H-Indol-1-YL)benzonitrile is in the development of anticancer agents. This compound serves as a precursor for letrozole, a potent aromatase inhibitor used in the treatment of hormone-dependent breast cancer in postmenopausal women. Letrozole works by inhibiting the aromatase enzyme, thereby reducing estrogen levels and slowing the growth of estrogen-sensitive tumors .

Case Study: Letrozole Synthesis

- Synthesis Process : The synthesis involves reacting 4-bromomethyl benzonitrile with 1,2,4-triazole to yield intermediates, which are further processed to obtain letrozole .

- Effectiveness : Clinical studies have shown that letrozole significantly decreases estrogen levels in breast cancer patients, leading to improved outcomes .

Indole Derivatives as Therapeutics

Research has indicated that indole derivatives, including this compound, exhibit promising biological activities against various diseases:

- Antiprotozoal Activity : New analogs of indole derivatives have shown potential against Trypanosoma brucei, suggesting that modifications to the indole structure can enhance efficacy .

- Monoamine Oxidase Inhibition : Compounds derived from indoles have been evaluated for their ability to inhibit monoamine oxidase, an enzyme linked to mood regulation and neurodegenerative diseases. Some derivatives displayed significant inhibitory potency .

Photonic Materials

The photophysical properties of this compound make it suitable for applications in photonic devices:

- Fluorescence Studies : The compound has been studied for its dual emission properties when clustered with other molecules, indicating potential uses in fluorescence-based sensors and imaging techniques .

Organic Electronics

Research into organic semiconductor materials has highlighted the potential of indole-based compounds for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells:

- Charge Transport Properties : The electronic properties of this compound suggest it may serve as an effective charge transport material in organic electronic devices .

Summary Table of Applications

化学反应分析

1.3. Friedel-Crafts Alkylation with MeOTf

Methyl triflate (MeOTf) enables intramolecular Friedel-Crafts alkylation to form indole-indolone scaffolds. Optimized conditions:

2.1. Electrophilic Substitution

The indole ring undergoes substitution at the para position due to its aromaticity. For example, bromination or nitration can occur under acidic conditions.

2.2. Nucleophilic Substitution

Benzonitrile’s electron-deficient aryl group facilitates nucleophilic aromatic substitution. For instance:

-

Triazolylmethyl Substitution : Reaction with 1,2,4-triazole via cesium carbonate catalysis yields 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile .

2.3. Cycloaddition Reactions

The conjugated π-system enables [4+2] cycloadditions (e.g., Diels-Alder). While not explicitly demonstrated for this compound, related indole derivatives undergo such reactions.

2.4. Cross-Coupling Reactions

Phosphine-catalyzed reactions with fluoromethyl ketones form trifluoromethyl-indole derivatives. A proposed mechanism involves hydrogen bonding between the indole’s NH and a phosphine catalyst .

2.5. Multicomponent Reactions

Telescoped reactions with indole, 4-methoxyphenylglyoxal, and Meldrum’s acid yield furan-2(3H)-ones. The process involves enolization, cyclization, and CO₂ elimination .

2.6. Condensation Reactions

Reaction with imidazolidine-2,4-dione under ammonium acetate in acetic acid forms Z-configured heterocycles via aldol-like condensation .

3.1. Friedel-Crafts Alkylation

The MeOTf-mediated pathway involves:

-

Carbenium Ion Formation : Protonation of the benzonitrile group generates an electrophilic intermediate.

-

Intramolecular Cyclization : The indole’s aromatic ring attacks the carbocation, followed by deprotonation and hydrolysis to form indole-indolone scaffolds .

Mechanistic Comparison of Friedel-Crafts Pathways

| Parameter | MeOTf-Mediated Route | Traditional Friedel-Crafts |

|---|---|---|

| Reaction Temp | 90°C | Higher (often reflux) |

| Solvent | DCE | Polar aprotic (e.g., DCM) |

| Yield | Up to 96% | Variable (dependent on substrate) |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1H-Indol-1-YL)benzonitrile, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling indole derivatives with benzonitrile precursors. For example, analogous compounds like 1-(pent-2-yn-1-yl)-1H-indole are synthesized via alkylation of indole with brominated reagents (e.g., 1-bromo-2-pentyne) under basic conditions, followed by silica gel chromatography for purification (84% yield) . For this compound, similar protocols using Pd/C catalysis or Fe-complex-mediated hydrosilylation may apply, with purity confirmed via HPLC, NMR (δ 5.56 ppm for CH2 groups), and HRMS .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use 1H- and 13C-NMR to confirm substituent positions and coupling patterns. For example, indole protons appear at δ 7.13–7.83 ppm, while benzonitrile carbons resonate at ~110–120 ppm . X-ray crystallography (via SHELX software) resolves stereochemistry and bond angles, as demonstrated for related bis(indolyl)benzonitrile derivatives .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Derivatives like (Z)-4-((2-(2-cyano-2-(3,4,5-trimethoxyphenyl)vinyl)-1H-indol-1-yl)-methyl)benzonitrile exhibit potent anticancer activity. Screening in the NCI-60 panel revealed GI50 values <1 μM in 93% of cell lines, with exceptional activity in leukemia (GI50: 0.031–0.274 μM) and melanoma (MDA-MB-435: GI50 = 0.024 μM). Assays should follow standardized protocols (e.g., SRB assays) with triplicate measurements .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives?

- Methodological Answer : SAR studies reveal that substituents on the indole ring (e.g., electron-withdrawing groups) enhance cytotoxicity. For example, introducing a cyanovinyl group at the indole C2 position improves binding to tubulin or kinase targets. Computational tools like molecular docking (AutoDock Vina) can predict interactions with biological targets, validated by mutagenesis studies .

Q. What computational strategies validate the binding mechanisms of this compound in anticancer research?

- Methodological Answer : Molecular docking against crystal structures (e.g., PDB: 1SA0 for tubulin) identifies key interactions: (1) hydrogen bonding between the benzonitrile group and Thr179, and (2) π-π stacking of the indole ring with Phe371. MD simulations (AMBER) assess stability over 100 ns, with RMSD <2 Å indicating robust binding .

Q. How should researchers resolve contradictions in biological assay data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines. For example, conflicting GI50 values in leukemia cell lines require cross-validation via orthogonal assays (e.g., Annexin V/PI flow cytometry for apoptosis) and batch-to-batch compound verification via LC-MS .

Q. What crystallographic tools are critical for analyzing this compound analogs?

- Methodological Answer : SHELX programs (SHELXL for refinement, SHELXS for solution) are widely used for small-molecule crystallography. For example, the crystal structure of 4-[bis(1H-indol-3-yl)methyl]benzonitrile (space group P1, Z=2) was resolved using SHELX-97, with R-factor <0.05 .

Q. How does this compound serve as an intermediate in multi-step syntheses?

- Methodological Answer : It acts as a precursor for bioactive molecules via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). For instance, 4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile is synthesized from 4-(azidomethyl)benzonitrile and phenylacetylene (90% yield), with purity confirmed by 1H-NMR (δ 5.56 ppm for CH2) .

属性

分子式 |

C15H10N2 |

|---|---|

分子量 |

218.25 g/mol |

IUPAC 名称 |

4-indol-1-ylbenzonitrile |

InChI |

InChI=1S/C15H10N2/c16-11-12-5-7-14(8-6-12)17-10-9-13-3-1-2-4-15(13)17/h1-10H |

InChI 键 |

RBIUGBUMKLMULN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C#N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。